(Z)-3-(3,5-Dihydroxyphenyl)acrylic acid
Description
(Z)-3-(3,5-Dihydroxyphenyl)acrylic acid is a phenolic acrylic acid derivative characterized by a Z-configuration (cis) double bond connecting the acrylic acid moiety to a 3,5-dihydroxyphenyl group. This compound’s structure confers unique electronic and steric properties due to the electron-donating hydroxyl groups at the 3, and 5 positions of the aromatic ring.
Structure
3D Structure
Properties
Molecular Formula |
C9H8O4 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(Z)-3-(3,5-dihydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H8O4/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5,10-11H,(H,12,13)/b2-1- |
InChI Key |
MFFCZSWTQMCKFP-UPHRSURJSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1O)O)/C=C\C(=O)O |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3,5-Dihydroxyphenyl)acrylic acid typically involves the condensation of 3,5-dihydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like piperidine to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(3,5-Dihydroxyphenyl)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The double bond in the acrylic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated acids.
Substitution: Ethers, esters, and other substituted derivatives.
Scientific Research Applications
(Z)-3-(3,5-Dihydroxyphenyl)acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Z)-3-(3,5-Dihydroxyphenyl)acrylic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can act as antioxidants, scavenging free radicals and reducing oxidative stress. The acrylic acid moiety can interact with cellular receptors and enzymes, modulating signaling pathways and exerting biological effects.
Comparison with Similar Compounds
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Structural Differences : Caffeic acid features hydroxyl groups at the 3 and 4 positions of the benzene ring, whereas the target compound has hydroxyls at the 3 and 5 positions. This positional isomerism significantly alters electronic distribution and hydrogen-bonding capabilities.
- Physical Properties: Caffeic acid is a yellow crystalline solid, while the physical state of (Z)-3-(3,5-dihydroxyphenyl)acrylic acid remains unspecified in the evidence.
- Applications : Both compounds are used in pharmacological research (e.g., antioxidant studies) and as intermediates in fine chemicals. However, caffeic acid is widely utilized in food and cosmetic industries due to its natural abundance, whereas the 3,5-dihydroxy variant may see niche applications in synthetic chemistry or specialized drug development .
(Z)-3-(3,5-Dimethoxyphenyl)acrylic Acid
- Functional Group Differences : Replacement of hydroxyl groups with methoxy substituents reduces polarity and acidity. The pKa of the acrylic acid moiety in the dimethoxy derivative is likely higher than that of the dihydroxy analog due to diminished electron-withdrawing effects.
- Synthetic Utility : The dimethoxy derivative is available commercially with >95% purity (GLPBIO), suggesting its use as a stable intermediate. In contrast, the dihydroxy variant’s hydroxyl groups may necessitate protective-group strategies during synthesis, complicating large-scale production .
- However, the dihydroxy compound’s ability to form hydrogen bonds could favor interactions with hydrophilic targets (e.g., enzymes) .
Chloro- and Trifluoromethyl-Substituted Analogs
- Electron-Withdrawing Effects : Compounds like Methyl (Z)-3-(3,5-dichlorophenyl)-2-(trifluoromethyl)acrylate () feature chloro and trifluoromethyl groups, which increase electrophilicity and stabilize the acrylic acid moiety via inductive effects. This contrasts with the electron-donating hydroxyl groups in the target compound, which may reduce electrophilicity but enhance resonance stabilization .
- Synthetic Methods : The dichloro-trifluoromethyl analogs are synthesized via palladium-catalyzed cross-coupling (e.g., using AgOTf and Pd(TFA)₂), yielding E/Z isomer mixtures. Similar methodologies could apply to the dihydroxy variant, though hydroxyl groups may require protection to prevent side reactions .
- Spectral Data : NMR and HRMS techniques used for structural confirmation in (e.g., ¹H NMR for E/Z isomer ratios) are applicable to the dihydroxy compound. However, hydroxyl protons in the target compound would exhibit distinct downfield shifts compared to chloro or methoxy substituents .
Comparative Data Table
Research Implications and Gaps
- The dihydroxy compound’s Z-configuration may influence bioactivity, as seen in E/Z isomer-dependent properties of trifluoromethyl analogs .
- Further studies are needed to characterize its spectral data (e.g., NMR, IR) and compare antioxidant efficacy with caffeic acid .
- Synthetic routes leveraging protective groups (e.g., acetyl for hydroxyls) could optimize yields, drawing from methodologies in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
